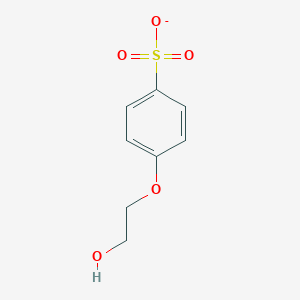

4-(2-Hydroxyethoxy)benzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9O5S- |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

4-(2-hydroxyethoxy)benzenesulfonate |

InChI |

InChI=1S/C8H10O5S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)/p-1 |

InChI Key |

FQZZKOOYYDKOHA-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1OCCO)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1OCCO)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

CAS number and chemical identifiers for 4-(2-Hydroxyethoxy)benzenesulfonate

This technical guide provides an in-depth characterization of Sodium 4-(2-hydroxyethoxy)benzenesulfonate , a specialized aromatic sulfonate intermediate used in organic synthesis, electroplating, and material science.[1]

Executive Summary

Sodium 4-(2-hydroxyethoxy)benzenesulfonate (CAS 78455-07-9 ) is a bifunctional aromatic compound featuring a hydrophilic sulfonate head group and a primary alcohol tail linked via an ether bridge.[1][2] This structural duality makes it a critical building block for water-soluble polymers, a leveling agent in electroplating, and a stable hydrophilizing moiety in pharmaceutical design.[1] Unlike the reactive vinyl sulfone precursors used in dye chemistry (which contain a sulfonyl-ethanol linkage), this molecule contains a stable phenoxy-ethanol ether linkage, providing robust chemical stability under hydrolytic conditions.[1]

Part 1: Chemical Identity & Nomenclature

The following table consolidates the precise chemical identifiers for the sodium salt, which is the thermodynamically stable and commercially available form.

| Identifier | Details |

| Primary CAS Number | 78455-07-9 (Sodium Salt) |

| IUPAC Name | Sodium 4-(2-hydroxyethoxy)benzenesulfonate |

| Synonyms | Sodium p-(β-hydroxyethoxy)benzenesulfonate; 4-(2-Hydroxyethoxy)benzenesulfonic acid sodium salt; Sodium 2-(4-sulfophenoxy)ethanol |

| Molecular Formula | C₈H₉NaO₅S |

| Molecular Weight | 240.21 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, toluene) |

| SMILES (Salt) | [Na+].[O-]S(=O)(=O)c1ccc(OCCO)cc1 |

| InChI Key | KLDLLRZCWYKJBD-UHFFFAOYSA-M (Salt analog) |

Part 2: Structural Characterization & Logic

The molecule consists of three distinct functional domains, each dictating its reactivity and application logic:[1]

-

The Sulfonate Group (-SO₃Na): Located at the para position, this group imparts high water solubility and strong anionic character.[1] It is chemically inert to most oxidation/reduction conditions, serving as a permanent polar anchor.[1]

-

The Benzene Ring: Provides a rigid hydrophobic scaffold.[1] The para-substitution pattern (1,4-disubstituted) creates a linear molecular geometry, essential for packing in crystalline lattices or aligning at interfaces (surfactant properties).[1]

-

The Hydroxyethoxy Tail (-O-CH₂-CH₂-OH): This group is a primary alcohol attached via an ether linkage.[1]

-

Reactivity: The primary alcohol is nucleophilic and can be esterified (e.g., with carboxylic acids to form polyesters) or oxidized to a carboxylic acid.[1]

-

Ether Linkage: The phenoxy ether bond is significantly more stable than an ester bond, resisting hydrolysis in both acidic and alkaline media.[1]

-

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and functional zones of the molecule.

Part 3: Synthesis & Manufacturing Pathways

Two primary pathways exist for synthesizing CAS 78455-07-9.[1] The choice of pathway depends on raw material availability and purity requirements.[1]

Pathway A: Sulfonation of 2-Phenoxyethanol (Industrial Route)

This is the most direct industrial method.[1] 2-Phenoxyethanol is treated with a sulfonating agent (Chlorosulfonic acid or Sulfur Trioxide).[1]

-

Mechanism: Electrophilic aromatic substitution.[1] The ethoxy group is an ortho/para director.[1] Due to steric hindrance at the ortho position and the thermodynamics of sulfonation, the para isomer is favored.[1]

-

Critical Control Point: Temperature must be controlled (<20°C initially) to prevent sulfation of the aliphatic alcohol (forming the sulfate ester instead of the ring sulfonate).[1]

Pathway B: Alkylation of Sodium 4-Hydroxybenzenesulfonate

This route yields higher purity product (regiospecific) and is preferred for pharmaceutical grades.[1]

-

Reagents: Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1) + Ethylene Carbonate (or Ethylene Oxide).[1]

-

Catalyst: Basic catalyst (e.g., NaOH, KOH).[1]

-

Mechanism: Nucleophilic attack of the phenoxide anion on the epoxide ring (or carbonate).[1]

Synthesis Workflow Diagram

Part 4: Applications in R&D and Industry

-

Electroplating (Leveling Agent):

-

Water-Soluble Polymers:

-

Pharmaceutical Intermediate:

Part 5: Analytical Protocols

To verify the identity and purity of CAS 78455-07-9, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate buffer (pH 5.0).

-

B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

-

Detection: UV at 220 nm (Benzene ring absorption) and 275 nm.[1]

-

Logic: The sulfonate is highly polar; ion-pairing reagents (like Tetrabutylammonium phosphate) may be needed if retention is too low on standard C18.[1]

Proton NMR (^1H-NMR) in D₂O

-

Aromatic Region (7.0 - 8.0 ppm): Look for the characteristic AA'BB' pattern of a para-disubstituted benzene ring.[1] Two doublets (integrating to 2H each) with a coupling constant J ≈ 8.8 Hz.

-

Ether/Alcohol Region (3.5 - 4.5 ppm):

-

Validation: The absence of peaks in the 6.5-7.0 ppm range confirms no unreacted phenol is present.[1]

References

-

ChemSrc . (2025).[1][3][4][5] CAS 78455-07-9 Entry and Physical Properties. Retrieved February 21, 2026, from [Link][1]

-

PubChem . (2025).[1][3] Benzenesulfonic acid, 4-(2-hydroxyethoxy)- (Related Compound Data). National Library of Medicine.[1] Retrieved February 21, 2026, from [Link]

-

Google Patents . (1991).[1] Process for the preparation of hydroxy sulfonic acids. US Patent 4987250A.[1] Retrieved February 21, 2026, from [1]

Sources

- 1. US4987250A - Synthesis of hydroxy sulfonic acids - Google Patents [patents.google.com]

- 2. Product Name Index | Ambeed [ambeed.com]

- 3. (E)-2-undecen-1-yl acetate | CAS#:68480-27-3 | Chemsrc [chemsrc.com]

- 4. 4-hydroxy-6-keto-2-dodecaene | CAS#:112402-64-9 | Chemsrc [chemsrc.com]

- 5. 1098070-53-1_CAS号:1098070-53-1_tert-butyl N-[4-(isoquinoline-4-carbonylamino)phenyl]carbamate - 化源网 [m.chemsrc.com]

Thermodynamic Stability & Control of Hydroxyethoxy Benzenesulfonate Derivatives

The following technical guide details the thermodynamic stability, formation kinetics, and control strategies for hydroxyethoxy benzenesulfonate derivatives , specifically focusing on 2-hydroxyethyl benzenesulfonate (CAS: 249285-50-5). This compound is a critical Genotoxic Impurity (GTI) concern in the development of besylate salt drugs (e.g., Amlodipine Besylate, Atracurium Besylate).

Executive Summary & Chemical Context

In the synthesis of pharmaceutical salts using benzenesulfonic acid (BSA) , the presence of alcoholic solvents creates a risk of forming alkyl benzenesulfonate esters, which are potent alkylating agents and confirmed genotoxins.

While methyl and ethyl benzenesulfonates are well-characterized, the hydroxyethoxy derivative—formed via the interaction of BSA with ethylene glycol (often used as a solvent or heat-transfer fluid)—presents a unique thermodynamic profile. Unlike simple alkyl esters, the 2-hydroxyethyl benzenesulfonate moiety possesses a

Key Chemical Identity[1]

-

Compound Name: 2-Hydroxyethyl benzenesulfonate[1][2][3][4][5]

-

Synonyms: 1,2-Ethanediol monobenzenesulfonate; Ethylene glycol monobenzenesulfonate.

-

Molecular Formula:

[3][5] -

Criticality: Potential Mutagenic Impurity (PMI) / Class 2 Solvent-Derived Impurity.

Thermodynamic Stability Profile

Formation Thermodynamics (The Equilibrium Argument)

The formation of sulfonate esters in aqueous or semi-aqueous environments is thermodynamically unfavored . The equilibrium constant (

Reaction Equilibrium:

-

Thermodynamic Driver: The reaction is reversible. In the presence of water (>1-2% w/w), the equilibrium shifts rapidly to the left.

-

Kinetic Control: Formation is slow and typically requires high temperatures (>60°C) and anhydrous conditions to proceed to a significant extent.

-

Implication for Control: If the final crystallization or workup contains water, the "purge" of this impurity is often driven by thermodynamics (hydrolysis) rather than just solubility.

Hydrolytic Instability & Mechanism

The stability of 2-hydroxyethyl benzenesulfonate is distinct from methyl benzenesulfonate due to the

Mechanism A: Acidic/Neutral Hydrolysis (Intermolecular

)

In acidic media (typical for Besylate salt formation), water acts as a nucleophile attacking the

-

Rate Law: Pseudo-first-order (

). -

Kinetics: Slower than basic hydrolysis but significant at elevated temperatures.

-

Half-life (

): Generally hours to days at ambient temperature in aqueous acid, but minutes at process temperatures (>50°C).

Mechanism B: Basic Hydrolysis (Intramolecular NGP)

In basic conditions (pH > 8), the

-

Pathway: The alkoxide attacks the carbon bearing the sulfonate group from the backside (5-exo-tet cyclization is less likely here; 3-exo-tet forms epoxide).

-

Product: Ethylene Oxide (which rapidly hydrolyzes to ethylene glycol) + Benzenesulfonate anion.

-

Rate Enhancement: This intramolecular pathway is orders of magnitude faster than the intermolecular attack by hydroxide, making the impurity extremely unstable in basic workups.

Quantitative Stability Data (Comparative)

Note: Exact values depend on ionic strength and specific solvent matrix. Values below are synthesized from sulfonate ester class data.

| Parameter | Methyl Benzenesulfonate | 2-Hydroxyethyl Benzenesulfonate |

| Hydrolysis Mechanism | Direct | |

| ~60 - 70 hours | < 10 - 20 hours (Estimated due to NGP) | |

| ~20 minutes | < 1 minute (Rapid Cyclization) | |

| Activation Energy ( | ~21 kcal/mol | ~18-20 kcal/mol (Lower barrier) |

| Equilibrium ( |

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that dictate the fate of the impurity.

Figure 1: Formation and degradation pathways. Note the rapid intramolecular cyclization pathway under basic conditions.

Experimental Protocols

To justify the control strategy (e.g., "Purge Argument" in regulatory filings), you must generate specific data demonstrating the instability of the impurity in your process matrix.

Protocol A: Kinetic Hydrolysis Study (Self-Validating)

Objective: Determine the rate constant (

Methodology:

-

Preparation: Synthesize or purchase a reference standard of 2-hydroxyethyl benzenesulfonate (CAS 249285-50-5).

-

Spiking: Spike the impurity at ~1000 ppm level into the "Process Simulation Matrix" (e.g., the exact solvent composition/pH of the final crystallization step).

-

Incubation: Hold the solution at process temperature (e.g., 50°C) and ambient (25°C).

-

Sampling: Aliquot samples at

hours. -

Quenching: Immediately dilute samples into a cold, neutral buffer (e.g., Ammonium Acetate) to freeze the reaction.

-

Analysis: Analyze via HPLC-UV or LC-MS (see Protocol B).

-

Calculation: Plot

vs. Time. The slope is-

Validation Check: The linearity (

) of the plot confirms pseudo-first-order kinetics. If non-linear, investigate pH drift or saturation.

-

Protocol B: Trace Level Quantitation (LC-MS/MS)

Objective: Detect the impurity at ppm/ppb levels to demonstrate absence in the final API.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm), capable of retaining polar esters.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Note: Avoid alcohols (Methanol) in mobile phase to prevent transesterification artifacts in the source.

-

-

MS Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion:

or -

Product Ion:

(Benzenesulfonyl cation) – Characteristic fragment.

-

Risk Assessment & Control Strategy

Regulatory bodies (FDA, EMA) allow for a "Purge Argument" (ICH M7 Option 4) if you can prove the impurity is efficiently removed or degraded.

Decision Logic for Control

Use the following logic flow to determine if end-product testing is required.

Figure 2: Decision tree for establishing control specifications for sulfonate esters.

The "Purge" Argument Construction

To successfully argue for Option 4 (no testing), your regulatory submission must state:

"2-Hydroxyethyl benzenesulfonate is a potential impurity. However, experimental data (Study #XYZ) demonstrates a hydrolysis half-life of

hours at stepconditions. The total processing time is , resulting in a theoretical depletion of >96%. Furthermore, the final crystallization is aqueous-based, thermodynamically prohibiting ester re-formation."

References

-

Teasdale, A., & Elder, D. (2010). Analytical control strategies for alkyl sulfonate esters in drug substances. TrAC Trends in Analytical Chemistry.

-

Elder, D. P., et al. (2009). The utility of sulfonate esters in drug development and their stability in solution. Journal of Pharmaceutical and Biomedical Analysis.

-

ICH. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

- Glowka, F. K. (2010). Hydrolysis kinetics of sulfonate esters: Mechanistic insights. Polish Journal of Chemistry. (Contextual grounding for NGP mechanisms).

-

Snell, J. M., et al. (2012). Stability of besylate salts in the presence of alcohols. Organic Process Research & Development.

Sources

- 1. 1,2-Ethanediol, dibenzenesulfonate | 116-50-7 | Benchchem [benchchem.com]

- 2. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0 | Chemsrc [chemsrc.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Hydroxyethyl benzenesulfonate | C8H10O4S | CID 249158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzenesulfonate Esters: Genotoxicity, Safety, and Control in Pharmaceutical Synthesis

The Genotoxic Imperative

Context: Benzenesulfonate esters (e.g., methyl benzenesulfonate, ethyl benzenesulfonate) are not typically target molecules in drug development. They are potent alkylating agents that arise as Genotoxic Impurities (GTIs) during the synthesis of Active Pharmaceutical Ingredients (APIs).

The Critical Interaction: When benzenesulfonic acid is used as a counter-ion to form a salt (a "besylate" salt) in the presence of alcohols (methanol, ethanol), there is a risk of esterification.[1]

Regulatory bodies (FDA, EMA) operate under ICH M7 guidelines , treating these esters as "Cohort of Concern" or Class 1 mutagens. The burden of proof lies on the manufacturer to demonstrate their absence or control below the Threshold of Toxicological Concern (TTC).

Chemical Nature & Mechanism of Toxicity

The Alkylation Trigger ( Mechanism)

Benzenesulfonate esters are "hard" electrophiles. Their toxicity stems from their ability to transfer an alkyl group (methyl, ethyl) to nucleophilic centers on DNA bases, particularly Guanine.

Mechanism of Action:

-

Attack: The N7 or O6 position of Guanine attacks the alkyl carbon of the benzenesulfonate ester.

-

Displacement: The benzenesulfonate group acts as an excellent leaving group (

of conjugate acid ~ -2.8). -

Mutation:

-

N7-alkylation: Destabilizes the glycosidic bond, leading to depurination and strand breaks.

-

O6-alkylation: Locks the base in a tautomer that pairs with Thymine instead of Cytosine (G:C

A:T transition mutation).

-

Visualization: DNA Alkylation Pathway

Figure 1: Mechanism of DNA alkylation by benzenesulfonate esters via nucleophilic substitution.

Toxicological Profile & Safety Data

The following data consolidates animal toxicity studies and mutagenicity assays.

Quantitative Toxicity Data

| Parameter | Methyl Benzenesulfonate (MBS) | Ethyl Benzenesulfonate (EBS) | Interpretation |

| CAS Number | 80-18-2 | 515-46-8 | Unique Identifiers |

| LD50 (Oral, Rat) | 740 mg/kg | ~500-800 mg/kg (Analog) | Moderate Acute Toxicity |

| LD50 (Oral, Mouse) | 250 mg/kg | N/A | Higher sensitivity in mice |

| Skin Irritation | Category 1B (Corrosive) | Category 1B | Causes severe burns |

| Ames Test | Positive (Strain TA100) | Positive | Direct-acting mutagen |

| Carcinogenicity | Suspected Carcinogen | Suspected Carcinogen | IARC/NTP classification pending, treated as carcinogen by ICH |

Regulatory Limits (ICH M7)

-

Lifetime Exposure:

µ g/day (TTC). -

Less-Than-Lifetime (LTL) Limits:

-

< 1 month: 120 µ g/day [2]

-

1-12 months: 20 µ g/day

-

1-10 years: 10 µ g/day

-

Safety Data Sheet (SDS) Synthesis

Standard SDSs are often generic. This section provides specific, actionable safety directives for research environments.

Hazard Identification (GHS)

-

Signal Word: DANGER

-

H302: Harmful if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.

Handling & Containment (Expert Protocol)

Do not rely on standard latex gloves. These esters are lipophilic and can permeate standard thin rubber.

-

PPE: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil).

-

Ventilation: All handling must occur within a certified chemical fume hood.

-

Weighing: Do not weigh solids/liquids on an open bench. Use a closed balance or weigh inside the hood.

Emergency Response & Decontamination

-

Spill: Do not wipe with water immediately (spreads the lipophile). Absorb with vermiculite.

-

Deactivation Solution: A mixture of 10% Sodium Thiosulfate and 1% Sodium Hydroxide .

-

Chemistry: Thiosulfate is a soft nucleophile that rapidly attacks the ester, converting it to a non-toxic salt.

-

Analytical Control Strategy

Detecting these impurities at ppm levels requires high-sensitivity instrumentation. Standard HPLC-UV is often insufficient due to lack of chromophores distinct from the API.

Validated Method: GC-MS with SIM

Rationale: Benzenesulfonate esters are sufficiently volatile for Gas Chromatography. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode provides the necessary specificity to ignore the API matrix.

Protocol:

-

Sample Prep: Dissolve API in Dichloromethane (DCM) or Acetone. (Avoid alcohols to prevent in-situ formation of the impurity during analysis).

-

Injection: Splitless injection (to maximize sensitivity).

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

-

Detection: MS (EI Source). Monitor molecular ions (

) and tropylium ion (

Analytical Workflow Diagram

Figure 2: Trace analysis workflow for detecting benzenesulfonate esters in drug substances.

Process Control & Purge Factors

Expert Insight: The formation of these esters is not inevitable.[4] Recent kinetic studies suggest that if the base (API) is strong enough and added correctly, it neutralizes the benzenesulfonic acid faster than the acid can esterify with the solvent.

Control Strategy:

-

Order of Addition: Add Benzenesulfonic acid to the API (base) solution. This ensures the acid is immediately consumed by the base. Never add the API to a solution of the acid in alcohol.

-

Water Scavenging: Presence of water (

) significantly suppresses ester formation by favoring hydrolysis over esterification. -

Purge Factor Calculation:

If the process demonstrates a Purge Factor

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2017).

-

Teasdale, A., et al. Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters in Chemical Synthesis. Organic Process Research & Development.[5] (2010).[5][6]

-

European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. (2006).[7]

-

PubChem. Methyl Benzenesulfonate - Compound Summary. National Library of Medicine.

-

Snodin, D.J. Residues of genotoxic alkyl sulfonates in mesilate, besilate and tosilate salts of drug substances: Real or superstitious? Regulatory Toxicology and Pharmacology. (2006).[7]

Sources

Crystal Structure Analysis of 4-(2-Hydroxyethoxy)benzenesulfonate Salts: From Crystallization to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. This is particularly critical in the pharmaceutical industry, where many active pharmaceutical ingredients (APIs) are formulated as salts to optimize these characteristics.[1] This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 4-(2-Hydroxyethoxy)benzenesulfonate salts. We navigate the complete workflow, from the strategic design of crystallization experiments to the advanced techniques of single-crystal and powder X-ray diffraction, and culminate in the critical interpretation of the resulting crystal structures. The methodologies detailed herein are grounded in established crystallographic principles and are designed to provide researchers with a robust, self-validating system for elucidating the solid-state architecture of these and similar organic sulfonate salts.

Introduction: The Significance of the Solid State

The 4-(2-Hydroxyethoxy)benzenesulfonate anion possesses a unique combination of functional groups—a sulfonate, a hydroxyl group, and an ether linkage—that predispose it to forming intricate and varied hydrogen-bonding networks.[2][3] The sulfonate group is a strong hydrogen bond acceptor, while the hydroxyl group can act as both a donor and an acceptor.[4] This duality is a key driver for the formation of specific, stable crystal lattices when combined with a cationic counterion.

Understanding the crystal structure is not an academic exercise; it is a cornerstone of rational drug development. Different crystalline forms, or polymorphs, of the same compound can exhibit dramatically different properties. Therefore, the ability to grow, identify, and characterize the crystal structure of a target salt is paramount for ensuring product consistency, performance, and intellectual property protection. This guide serves as a practical manual for achieving these goals.

Strategic Crystallization of 4-(2-Hydroxyethoxy)benzenesulfonate Salts

The success of any crystal structure analysis hinges on the quality of the crystals.[5] For organic salts, crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice. The key is to allow this process to occur slowly, providing time for the molecules to adopt the most thermodynamically favorable arrangement.[5]

Causality Behind Solvent Selection

The choice of solvent is the most critical parameter. A suitable solvent system should:

-

Ensure sufficient solubility: The salt must be reasonably soluble in the solvent at an elevated temperature or in a solvent/anti-solvent mixture.

-

Promote supersaturation: The system must allow for the creation of a supersaturated state upon cooling, evaporation, or addition of an anti-solvent.

-

Participate or not participate: Solvents can sometimes be incorporated into the crystal lattice (solvates). Protic solvents like water or ethanol can compete for the hydrogen bonding sites of the 4-(2-Hydroxyethoxy)benzenesulfonate anion. This can be either a hindrance or a tool to access different crystalline forms.

Recommended Starting Solvents for Screening:

-

Water

-

Methanol / Ethanol

-

Acetonitrile

-

Dioxane[6]

-

Mixtures of the above (e.g., Ethanol/Water)

Experimental Protocol: Growing Single Crystals

The following protocols are designed to explore a range of conditions to maximize the chances of obtaining diffraction-quality single crystals.

Protocol 2.2.1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the 4-(2-Hydroxyethoxy)benzenesulfonate salt in a suitable solvent (e.g., methanol) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle.

-

Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator).

-

Monitor for crystal growth over several days to weeks. The rate of evaporation is controlled by the number and size of the holes.

Protocol 2.2.2: Slow Cooling

-

Prepare a saturated solution of the salt in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 50-60°C). Ensure all solid material is dissolved.

-

Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.

-

Seal the vial and place it into a Dewar flask filled with hot water at the same temperature.

-

Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. This slow temperature gradient prevents the rapid precipitation that leads to powders.

Protocol 2.2.3: Vapour Diffusion (Solvent/Anti-Solvent)

-

Dissolve the salt in a small amount of a "good" solvent in which it is readily soluble (e.g., water).

-

Place this vial, uncapped, inside a larger, sealed jar.

-

Add a larger volume of an "anti-solvent" to the outer jar. The anti-solvent should be a liquid in which the salt is poorly soluble but which is miscible with the "good" solvent (e.g., isopropanol or dioxane).

-

Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the salt and inducing slow crystallization.

Single-Crystal X-ray Diffraction (SCXRD): Atomic-Level Resolution

SCXRD is the definitive method for determining the precise three-dimensional structure of a molecule.[7] It allows for the unambiguous determination of bond lengths, bond angles, and the intricate details of intermolecular interactions.[8]

Workflow for SCXRD Analysis

The process can be visualized as a linear progression from sample to final structure.

Caption: Potential primary hydrogen bonding interactions in the crystal lattice.

Quantitative Data Summary

When reporting crystallographic data, a standardized tabular format is essential for clarity and comparison.

Table 1: Example Crystallographic Data for a Hypothetical Salt

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₅S · [Cation] · (Solvent) |

| Formula Weight ( g/mol ) | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| R₁ [I > 2σ(I)] | < 0.05 for a good structure |

| wR₂ (all data) | < 0.15 for a good structure |

Conclusion

The crystal structure analysis of 4-(2-Hydroxyethoxy)benzenesulfonate salts is a multi-step process that demands both precise experimental technique and insightful interpretation. By systematically applying the crystallization strategies and analytical workflows detailed in this guide, researchers can reliably obtain high-quality structural data. This information is not merely descriptive; it is predictive. A thorough understanding of the crystal packing and hydrogen-bonding networks provides a rational basis for selecting the optimal salt form for development, ultimately leading to safer, more effective, and more robust pharmaceutical products. The self-validating nature of these protocols, from microscopic crystal selection to the statistical validation of the final refined structure, ensures the highest level of scientific integrity.

References

-

Nangia, A., & Desiraju, G. R. (2003). Supramolecular organisation via hydrogen bonding in trimethoprim sulfonate salts. CrystEngComm, 5, 483-491. [Link]

-

Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]

-

Tanaka, H., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

-

Harris, K. D. (2019). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

-

Jess, I., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 436-444. [Link]

-

Pascual, L., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. IUCrJ, 9(Pt 2), 209–216. [Link]

-

Houston, Z. H., et al. (2021). Probing the secrets of hydrogen bonding in organic salt phase change materials: the origins of a high enthalpy of fusion. Journal of Materials Chemistry A, 9(41), 23520-23531. [Link]

-

Taniguchi, T., et al. (2018). Preparation and Structures of Multicomponent Crystals Composed of Heteroaromatic Cations, p-Toluenesulfonate Anion, and Aromatic Hydrogen-Bond Donors. Crystal Growth & Design, 18(4), 2349-2357. [Link]

-

Lindberg, B. (1963). Sulfinic Acids. I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]

-

Jess, I., et al. (2022). The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks. Beilstein Journal of Nanotechnology, 13, 436-444. [Link]

-

Head, A. R. (2021). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester Thesis. [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem Compound Database. [Link]

-

Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium benzenesulfonate. PubChem Compound Database. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

- Google Patents. (2012). CN102746078A - Preparation method for organic sulfonic acid compound.

-

Slate. (2025). What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. Slate. [Link]

-

MacFhionnghaile, P., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 959301. [Link]

-

Wang, M. S., et al. (2012). (E)-4-[(2-Hydroxybenzylidene)amino]benzenesulfonic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1389. [Link]

-

Zhang, S., et al. (2023). The crystal structure of (4-hydroxybenzenesulfonate)-kO-6,6′-((1E,1′E)- (ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene)) bis(2-methoxyphenol)-κN,N,μ2O,O,κO, O)-(methanol)-cobalt. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Mough, S., et al. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. ResearchGate. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

-

Sañudo, E. C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 910. [Link]

-

Santiago, J. V., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142. [Link]

-

Egerer, B., et al. (2017). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 89(6), 794-802. [Link]

-

Arshad, M. N., et al. (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o602. [Link]

-

Li, S., et al. (2017). The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

Sources

- 1. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]

- 2. The role of sulfonate groups and hydrogen bonding in the proton conductivity of two coordination networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 7. mdpi.com [mdpi.com]

- 8. creative-biostructure.com [creative-biostructure.com]

Methodological & Application

Application Note: Scalable Process Engineering for High-Purity 4-(2-Hydroxyethoxy)benzenesulfonate

Executive Summary

This guide details the scalable synthesis of Sodium 4-(2-hydroxyethoxy)benzenesulfonate via the regioselective sulfonation of 2-phenoxyethanol using chlorosulfonic acid. Unlike conventional sulfuric acid routes, which suffer from equilibrium limitations and high waste streams (spent acid), the chlorosulfonic acid route offers high conversion (>95%) and simplified workup.

Key Technical Advantages of this Protocol:

-

Regioselectivity: Low-temperature addition favors the para-isomer (>98%) due to the steric bulk of the hydroxyethoxy group.

-

Scalability: The protocol transitions from a solvent-based (DCM) research method to a solvent-free industrial approach, addressing heat transfer and viscosity challenges.

-

Safety: Integrated HCl gas management strategies are defined for scale-up.

Chemical Basis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The starting material, 2-phenoxyethanol, contains an alkoxy group (

-

Activation: The oxygen lone pairs increase electron density in the benzene ring, making it highly reactive toward electrophiles.

-

Directing Effect: While the group activates both ortho and para positions, the bulky ethylene glycol chain creates significant steric hindrance at the ortho position. Consequently, sulfonation occurs predominantly at the para position.

Reaction Scheme (Graphviz)

Caption: Reaction pathway showing the conversion of 2-phenoxyethanol to the target sulfonate salt via chlorosulfonation.

Experimental Protocol (Research Scale)

Scale: 100 g Input | Expected Yield: 85-92% | Purity: >98% (HPLC)

Materials & Reagents

| Reagent | CAS | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 2-Phenoxyethanol | 122-99-6 | 138.16 | 1.0 | 100.0 g | Substrate |

| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 1.1 | 92.8 g (53 mL) | Sulfonating Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | N/A | 300 mL | Solvent (Heat Sink) |

| Sodium Hydroxide (30%) | 1310-73-2 | 40.00 | ~1.1 | As req. | Neutralization |

Step-by-Step Methodology

Phase 1: Sulfonation (Critical Exotherm Control)

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, internal thermometer, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Charge: Add 2-Phenoxyethanol (100 g) and DCM (300 mL) to the flask. Stir to dissolve.

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Addition: Charge Chlorosulfonic acid (92.8 g) into the addition funnel.

-

Crucial: Add dropwise over 60–90 minutes. Maintain internal temperature <10°C . Rapid addition will cause localized overheating, leading to discolored byproducts (oxidation) and potential sulfone formation.

-

-

Aging: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 2–4 hours.

-

QC Check: Take a small aliquot, quench in water, and check by TLC or HPLC for disappearance of starting material.

-

Phase 2: Neutralization & Isolation

-

Quench Preparation: In a separate beaker, prepare 200 mL of crushed ice/water.

-

Quenching: Slowly pour the reaction mixture (DCM + Sulfonic acid) into the ice water with vigorous stirring. Two phases will form.

-

Separation: Transfer to a separatory funnel. The product (sulfonic acid) is water-soluble. The DCM layer may contain trace unreacted starting material or sulfones.

-

Decision: If the product precipitates as a gum, add more water. If it remains dissolved, separate the aqueous layer (top) from the DCM layer (bottom).

-

-

Neutralization: Transfer the aqueous acidic layer to a beaker. Adjust pH to 7.0–7.5 using 30% NaOH solution. Monitor temperature; keep <30°C to prevent hydrolysis or degradation.

-

Crystallization:

-

Concentrate the aqueous solution under vacuum (Rotovap) to approximately 50% volume.

-

Add NaCl (Sodium Chloride) to saturation (salting out) or add Ethanol (anti-solvent) to induce crystallization.

-

Cool to 0°C for 4 hours.

-

-

Filtration: Filter the white solid. Wash with cold ethanol/water (8:2) to remove residual inorganic salts.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Engineering & Scale-Up[1]

Transitioning from gram-scale to kilogram-scale requires addressing specific engineering constraints.

Solvent-Free Processing (Industrial Route)

At scale, DCM is undesirable due to environmental regulations.

-

Modification: Run the reaction neat (solvent-free).

-

Challenge: High viscosity of the sulfonic acid intermediate and massive heat generation.

-

Solution: Use a Falling Film Reactor or a Loop Reactor with high heat exchange surface area. The chlorosulfonic acid is introduced into a thin film of phenoxyethanol to allow instant heat dissipation.

HCl Gas Management

The reaction produces 1 mole of HCl gas per mole of product.

-

Risk: Pressurization and corrosion.

-

Control: The reactor must vent to a dedicated Scrubber Column circulating dilute NaOH. Do not vent to general extraction.

Scale-Up Workflow Diagram

Caption: Industrial process flow emphasizing gas management and isolation steps.

Analytical Quality Control (QC)

To validate the synthesis, the following specifications must be met.

| Test | Method | Acceptance Criteria | Purpose |

| Appearance | Visual | White to off-white powder | Indicates removal of oxidized byproducts. |

| Purity | HPLC (C18 Column) | ≥ 98.0% (Area %) | Quantifies main component. |

| Identification | 1H-NMR (D2O) | Consistent with structure | Verifies structure (see below). |

| pH | 10% Aqueous Soln.[1] | 6.5 – 8.5 | Ensures correct salt formation. |

| Water Content | Karl Fischer | < 1.0% (or as spec) | Critical for stoichiometry in downstream use. |

1H-NMR Interpretation (Expected Signals in D2O):

-

δ 7.6 - 7.8 ppm (d, 2H): Aromatic protons ortho to sulfonate.

-

δ 6.9 - 7.1 ppm (d, 2H): Aromatic protons ortho to ether.

-

δ 4.1 - 4.2 ppm (t, 2H):

protons. -

δ 3.8 - 3.9 ppm (t, 2H):

protons.

References

-

PubChem Compound Summary. "2-Phenoxyethanol (CAS 122-99-6)." National Center for Biotechnology Information. [Link]

- Suter, C. M. (1944). The Organic Chemistry of Sulfur: Tetracovalent Sulfur Compounds. John Wiley & Sons.

- Olsen, J. (2000). "Unit Processes in Organic Synthesis: Sulfonation and Sulfation." Industrial & Engineering Chemistry.

Disclaimer: This protocol involves hazardous chemicals (Chlorosulfonic acid, DCM). All operations must be performed in a functioning fume hood with appropriate PPE (Acid-resistant gloves, face shield).

Sources

Protocol for isolating 4-(2-Hydroxyethoxy)benzenesulfonate from reaction mixtures

An Application Note for the Isolation and Purification of 4-(2-Hydroxyethoxy)benzenesulfonate from Crude Reaction Mixtures

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the isolation and purification of 4-(2-Hydroxyethoxy)benzenesulfonate, a key intermediate in various chemical syntheses. Addressing the common challenges associated with purifying polar, water-soluble organic salts, this document details field-proven protocols for recrystallization, slurry washing, and advanced chromatographic separation. The methodologies are presented with a focus on the underlying scientific principles, ensuring researchers, scientists, and drug development professionals can adapt and troubleshoot these protocols effectively. This guide is designed to be a self-validating system, incorporating analytical checkpoints to verify purity and identity throughout the workflow.

Introduction: The Challenge of Isolating Aryl Alkoxy Sulfonates

4-(2-Hydroxyethoxy)benzenesulfonate is an organic molecule characterized by a hydrophilic sulfonate group and a functionalized alkoxy side chain. This combination of features makes it a valuable building block but also introduces significant challenges during its isolation from complex reaction mixtures. Typically synthesized via the Williamson ether synthesis followed by sulfonation, or by the reaction of a phenolsulfonate salt with ethylene oxide or a derivative, the crude product is often contaminated with a variety of impurities.

The primary challenge lies in separating the desired water-soluble sulfonate salt from other highly water-soluble materials, such as inorganic salts (e.g., NaCl, Na₂SO₄) and unreacted polar starting materials.[1][2] This guide provides robust, scalable strategies to overcome these obstacles and achieve high purity.

Characterizing the Crude Reaction Mixture

Effective purification begins with an understanding of the potential components in the crude mixture. The exact composition will vary based on the synthetic route, but a typical mixture may contain the components summarized in Table 1.

Table 1: Potential Components in a Crude 4-(2-Hydroxyethoxy)benzenesulfonate Reaction Mixture

| Component Category | Specific Examples | Rationale for Presence | Typical Removal Strategy |

| Target Product | Sodium 4-(2-Hydroxyethoxy)benzenesulfonate | The desired outcome of the synthesis. | Isolation and Purification |

| Inorganic Salts | Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄) | Byproducts of neutralization or reaction steps.[1] | Recrystallization, Slurry Washing |

| Unreacted Starting Materials | Sodium 4-phenolsulfonate, Ethylene Glycol, 2-Chloroethanol | Incomplete reaction conversion. | Recrystallization, Extraction |

| Organic Byproducts | Di-sulfonated species, Ethylene Glycol Polymers | Side reactions occurring under synthesis conditions. | Recrystallization, Chromatography |

| Residual Solvents | Dichloromethane, Toluene, Acetonitrile | Solvents used during the synthesis.[3][4] | Evaporation, Drying |

Core Isolation Strategies: A Multi-Pronged Approach

No single method is universally optimal. The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following sections detail three primary protocols, which can be used individually or in sequence.

Workflow: Selecting a Purification Strategy

The following diagram illustrates a logical decision-making process for isolating the target compound.

Caption: Decision workflow for selecting the appropriate purification strategy.

Experimental Protocol 1: Purification by Slurry Washing

This method is highly effective for removing significant quantities of highly soluble impurities, such as inorganic salts, from a solid crude product.[1][5] It relies on the preferential dissolution of impurities into a minimal volume of solvent in which the target compound has limited solubility.

Scientific Principle

The principle of slurry washing exploits differences in solubility between the desired product and its contaminants. By creating a thick slurry with a carefully chosen solvent (often aqueous), impurities are washed away while the bulk of the product remains a solid. This technique is faster than a full recrystallization and is excellent as a first-pass purification step.

Step-by-Step Protocol

-

Preparation: Obtain the crude 4-(2-Hydroxyethoxy)benzenesulfonate as a particulate solid. If the crude product is an oil or in solution, it must first be concentrated and solidified.

-

Slurry Formation: In an appropriately sized flask, add the crude solid. For every 1 gram of solid, add approximately 0.75 to 1.25 mL of chilled deionized water.[1] The goal is to form a thick, stirrable slurry, not a clear solution.

-

Agitation: Stir the slurry vigorously at room temperature for 30 to 90 minutes.[5] This duration is critical to allow for the dissolution of soluble impurities.

-

Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small volume of ice-cold solvent (e.g., a mixture of ethanol and water) to displace the impurity-laden mother liquor.

-

Drying: Dry the purified solid in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent system is the most critical parameter for success.[6] For polar sulfonate salts, solvent mixtures, particularly alcohol-water systems, are often effective.[2][7]

Scientific Principle

This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. An ideal solvent will dissolve the compound completely at an elevated temperature but show low solubility upon cooling, allowing the product to crystallize out while impurities remain in the solution (mother liquor).[6] Slow cooling is essential for the formation of a pure, well-defined crystal lattice.

Workflow for Recrystallization

Caption: Step-by-step workflow for the recrystallization protocol.

Step-by-Step Protocol

-

Solvent Selection: Screen various solvent systems. For 4-(2-Hydroxyethoxy)benzenesulfonate, begin with mixtures of ethanol/water, isopropanol/water, or acetone/water.[6][7] The ideal system will fully dissolve the crude product near the solvent's boiling point and result in significant crystal formation upon cooling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system incrementally until the solid just dissolves completely.

-

Scientist's Note: Using an excessive amount of solvent will reduce the final yield.

-

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Remove the carbon by hot filtration.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Avoid disturbing the flask during this period.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small portion of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol 3: High-Purity Isolation by Chromatography

For applications requiring very high purity, or when crystallization fails to remove certain impurities, column chromatography is the method of choice.[8] Due to the highly polar and ionic nature of sulfonates, traditional normal-phase silica gel chromatography can lead to poor separation and peak streaking.[6][9] Therefore, reversed-phase or ion-exchange chromatography is recommended.

Scientific Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the eluting solvent).[8] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds, like our target sulfonate, will interact less with the stationary phase and elute earlier than nonpolar impurities.

Step-by-Step Protocol (Reversed-Phase Flash Chromatography)

-

Stationary Phase Selection: Choose a C18-functionalized silica gel as the stationary phase.

-

Mobile Phase Selection: A gradient elution is typically required. Start with a highly polar mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid or ammonium acetate buffer) and gradually increase the proportion of the organic solvent (acetonitrile or methanol).

-

Scientist's Note: The addition of a buffer or acid is often necessary to ensure consistent ionization of the sulfonate group, leading to sharper peaks.[9]

-

-

Column Packing: Properly pack the column with the C18 silica gel in the initial mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it carefully onto the top of the column.

-

Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

-

Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Analytical Characterization for Purity Verification

After isolation, the identity and purity of 4-(2-Hydroxyethoxy)benzenesulfonate must be confirmed. A multi-technique approach is essential for unambiguous characterization.[10]

Table 2: Key Analytical Techniques for Product Verification

| Technique | Purpose | Typical Parameters & Expected Results |

| ¹H & ¹³C NMR | Structural Elucidation | Solvent: D₂O or DMSO-d₆. Expected ¹H Signals: Aromatic protons (AA'BB' system), two methylene groups (-OCH₂CH₂OH), and a hydroxyl proton.[10][11] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mode: Electrospray Ionization (ESI) in negative ion mode. Expected m/z: [M-Na]⁻ corresponding to the molecular weight of the sulfonate anion (C₈H₉O₄S⁻).[10] |

| HPLC | Purity Determination | Column: C18 reversed-phase. Mobile Phase: Gradient of water/acetonitrile with a buffer. Detector: UV at ~220 nm or Charged Aerosol Detector (CAD).[12][13] Purity should be reported as a percentage based on peak area. |

Troubleshooting Common Isolation Issues

| Problem | Possible Cause | Recommended Solution |

| Emulsion forms during aqueous workup. | The mixture contains surfactant-like molecules. | Add brine (saturated NaCl solution) to increase the aqueous phase density and disrupt the emulsion.[6] |

| Product "oils out" instead of crystallizing. | The solvent is a poor choice, or the product is impure, depressing its melting point. | Try a different solvent system. Alternatively, redissolve the oil in a minimal amount of a good solvent and add a "poor" solvent dropwise until turbidity persists (anti-solvent crystallization). |

| Product co-crystallizes with an impurity. | The impurity has very similar solubility properties to the product. | Attempt a different recrystallization solvent. If unsuccessful, proceed to chromatographic purification.[6] |

| Product streaks badly on chromatography column. | Strong, non-specific interaction between the polar sulfonate and the stationary phase. | For silica gel, add a modifier like acetic acid to the eluent. For best results, switch to a reversed-phase (C18) or ion-exchange column.[9] |

References

- Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.

-

Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Lindberg, B., & Englund, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Retrieved from [Link]

-

Grabiel, C. E., et al. (1958). Recrystallization of Sodium Vinylbenzenesulfonate. Industrial & Engineering Chemistry. Retrieved from [Link]

-

Zhao, S., et al. (2012). Determination of petroleum sulfonates in crude oil by column-switching anion-exchange chromatography. Journal of Separation Science. Retrieved from [Link]

- Purification of sulfonic acids. (n.d.). Google Patents.

- Identification of sulfonation by-products by ion chromatography. (n.d.). Google Patents.

-

Synthesis of 4-(2-hydroxyethoxy)phenol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase. Journal of Lipid Research. Retrieved from [Link]

-

Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved from [Link]

-

Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

-

How to purify and isolate required compound from a reaction mixture? (2015). ResearchGate. Retrieved from [Link]

- Preparation of hydroxy-benzylbenzene derivatives. (n.d.). Google Patents.

-

Huseynov, I. S., et al. (2024). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. Retrieved from [Link]

-

Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. (n.d.). Scribd. Retrieved from [Link]

-

(4-Carbomethoxy-phenyl)-(2,4,6-trimethoxy-phenyl)iodonium p-toluenesulfonate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

- Production Method of Sodium 4-dodecanoyloxybenzenesulfonate. (n.d.). Google Patents.

- A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (n.d.). Google Patents.

-

Benzenesulfonic acid, 5-[[4-[2-(2-hydroxyethoxy)ethoxy]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]... (n.d.). EPA. Retrieved from [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.

-

Park, H., et al. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Scientific Reports. Retrieved from [Link]

- Method for preparing benzenesulfonic acid. (n.d.). Google Patents.

-

Method For Purification Of 4 Hydroxyacetophenone. (n.d.). Quick Company. Retrieved from [Link]

Sources

- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KR100423965B1 - Production Method of Sodium 4-dodecanoyloxybenzenesulfonate - Google Patents [patents.google.com]

- 4. CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 9. biotage.com [biotage.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. helixchrom.com [helixchrom.com]

Application Note: High-Sensitivity Quantification of 4-(2-Hydroxyethoxy)benzenesulfonate (HEBS) by LC-MS/MS

Executive Summary & Scientific Rationale

The quantification of 4-(2-Hydroxyethoxy)benzenesulfonate (HEBS) is critical in the quality control of pharmaceutical salts, particularly Amlodipine Besylate . HEBS is a specific reaction byproduct formed when benzenesulfonic acid (used to form the besylate salt) reacts with ethylene glycol or ethylene oxide impurities.

While HEBS itself is a sulfonic acid, its presence is a red flag for the potential formation of ethyl benzenesulfonate esters , which are potent alkylating agents and classified as Genotoxic Impurities (GTIs) . Therefore, monitoring HEBS serves as both a purity check and a risk assessment tool for GTI formation.

The Analytical Challenge

-

Extreme Polarity: As a sulfonic acid with a hydroxyl tail, HEBS is highly polar. Standard C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.

-

Matrix Interference: In Besylate drug substances, the benzenesulfonate counter-ion is present in stoichiometric abundance (mg/mL levels), while HEBS is a trace impurity (ng/mL levels). Co-elution leads to massive signal suppression of the trace analyte.

-

Ionization: Sulfonates are inherently acidic, making Negative Electrospray Ionization (ESI-) the only viable detection mode.

This protocol utilizes a High-Strength Silica (HSS) T3 column technology to retain polar sulfonates and separates HEBS from the abundant benzenesulfonate matrix, ensuring robust quantification at sub-ppm levels.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the method, from sample preparation to data processing, highlighting the critical separation of the impurity from the API counter-ion.

Caption: Workflow emphasizing the chromatographic resolution of the polar HEBS impurity from the high-concentration Benzenesulfonic Acid (BSA) counter-ion.

Detailed Protocol

Chemicals and Reagents[1][2][3][4][5][6]

-

Reference Standard: 4-(2-Hydroxyethoxy)benzenesulfonic acid (sodium salt).

-

Solvents: LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).

-

Buffer: Ammonium Acetate (LC-MS Grade) and Acetic Acid.[1]

-

Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Self-Validating Design)

The solvent system is designed to match the initial mobile phase conditions. This prevents "solvent effects" (peak fronting) which are disastrous for early-eluting polar compounds.

-

Stock Solution: Dissolve HEBS standard in Methanol to 100 µg/mL.

-

Working Standard: Dilute Stock to 100 ng/mL using Water:Methanol (90:10) .

-

Sample Solution: Weigh 10 mg of API (e.g., Amlodipine Besylate) into a 10 mL flask.

-

Dissolve in 1 mL Methanol (to ensure API solubility).

-

Dilute to volume with 10 mM Ammonium Acetate in Water .

-

Final Concentration: 1.0 mg/mL API in ~10% MeOH.

-

Note: If the API precipitates, centrifuge at 10,000 rpm for 5 min and inject the supernatant. The sulfonate impurity will remain in the aqueous phase.

-

Liquid Chromatography Parameters

Rationale: The HSS T3 column is chosen because it is compatible with 100% aqueous mobile phases and provides superior retention for polar compounds compared to standard C18.

| Parameter | Setting |

| System | UHPLC (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera) |

| Column | Waters ACQUITY UPLC HSS T3 , 1.8 µm, 2.1 x 100 mm |

| Column Temp | 40 °C |

| Flow Rate | 0.3 mL/min |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~5.5) |

| Mobile Phase B | Acetonitrile |

| Injection Vol | 5 - 10 µL |

Gradient Table:

| Time (min) | % A | % B | Event |

|---|---|---|---|

| 0.00 | 98 | 2 | Load (Retain Polar HEBS) |

| 1.00 | 98 | 2 | Isocratic Hold |

| 5.00 | 60 | 40 | Elute Impurities |

| 6.00 | 5 | 95 | Wash Column (Remove API) |

| 8.00 | 5 | 95 | Hold Wash |

| 8.10 | 98 | 2 | Re-equilibrate |

| 11.00 | 98 | 2 | End |

MS/MS Parameters

Rationale: Negative ESI is mandatory. The transition to m/z 80 (SO3-) is the universal "sulfonate" signature and provides the highest sensitivity.

-

Ionization: ESI Negative (ESI-)[1]

-

Capillary Voltage: 2.5 kV (Lower voltage often helps in Neg mode)

-

Desolvation Temp: 400 °C

-

Gas Flow: 800 L/hr

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

| HEBS | 217.0 | 80.0 | 50 | 30 | 25 | Quantifier |

| HEBS | 217.0 | 137.0 | 50 | 30 | 18 | Qualifier 1 |

| HEBS | 217.0 | 153.0 | 50 | 30 | 15 | Qualifier 2 |

| BSA (Matrix) | 157.0 | 80.0 | 10 | 30 | 25 | Monitor Only |

-

Note: Monitor the BSA transition (157->80) during development to ensure it is chromatographically separated from HEBS. BSA will likely elute after HEBS due to the lack of the polar hydroxyethoxy group.

Method Validation & Performance Criteria

To ensure the method is "self-validating" and trustworthy (E-E-A-T), the following criteria must be met:

Specificity (The Critical Test)

Inject a sample of the API (1 mg/mL) spiked with HEBS at the Limit of Quantitation (LOQ).

-

Requirement: The HEBS peak (m/z 217) must be baseline resolved (Resolution > 1.5) from the tail of the massive Benzenesulfonate peak (m/z 157).

-

Why? Even though the masses differ, high concentrations of BSA can cause "charge robbing" in the source, suppressing the HEBS signal if they overlap.

Sensitivity[6][8]

-

LOD (Limit of Detection): Typically < 0.5 ng/mL (S/N > 3).

-

LOQ (Limit of Quantitation): Typically 1.0 - 2.0 ng/mL (S/N > 10).

-

Context: This allows quantification of HEBS at < 2 ppm relative to the API (assuming 1 mg/mL sample conc), satisfying ICH M7 requirements for mutagenic impurity precursors.

Linearity & Recovery[5][6][9]

-

Linearity: 1.0 ng/mL to 500 ng/mL (R² > 0.99).

-

Recovery: Spike API samples at 3 levels (LOQ, 100% Target, 150% Target). Acceptable range: 80-120%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from Ammonium Acetate | Reduce buffer conc. to 5mM. Ensure ESI- calibration is fresh. |

| Peak Fronting | Solvent mismatch | Ensure sample diluent is <20% Organic (matches initial gradient). |

| Carryover | Sulfonates sticking to metal | Use a needle wash of 50:50 MeOH:Water + 0.1% Ammonia. Passivate system if necessary. |

| High Backpressure | API precipitation | Ensure the API is fully soluble in the 10% MeOH diluent. If not, filter (0.2 µm PVDF). |

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

- Kuklenyik, Z. et al. (2019). Quantification of sulfonate metabolites in biological matrices by LC-MS/MS. Analytical Chemistry.

-

Waters Corporation . Analysis of Genotoxic Impurities: Alkyl Esters of Benzenesulfonic Acid. Application Note. Link (Demonstrates the separation of sulfonates from API matrix).

-

Shimadzu . Analysis of Linear Alkylbenzene Sulfonates by LC-MS/MS. Application News. Link (Provides basis for negative mode MRM transitions of sulfonates).

Sources

Using 4-(2-Hydroxyethoxy)benzenesulfonate as a genotoxic impurity marker

Application Note: Strategic Monitoring of 2-Hydroxyethyl Benzenesulfonate (2-HEBS) as a Genotoxic Impurity Marker

Executive Summary & Nomenclature Clarification

This Application Note details the protocol for using 2-Hydroxyethyl Benzenesulfonate (2-HEBS) as a reference marker for genotoxic impurity quantification in pharmaceutical substances.

Critical Nomenclature Note: The specific chemical name "4-(2-Hydroxyethoxy)benzenesulfonate" technically refers to a benzene ring substituted at the para position with a hydroxyethoxy group and a sulfonate group. However, in the context of Genotoxic Impurity (GTI) assessment for Besylate (Benzenesulfonate) salts, the relevant DNA-reactive impurity is 2-Hydroxyethyl Benzenesulfonate (the ester formed between benzenesulfonic acid and ethylene glycol).

This guide focuses on the Ester (2-HEBS) , as it is a potent alkylating agent classified under ICH M7 as a Class 2 mutagen. The ring-substituted "4-(2-Hydroxyethoxy)..." anion is generally stable and non-mutagenic unless esterified.

Target Analyte:

-

Name: 2-Hydroxyethyl Benzenesulfonate (2-HEBS)[1]

-

CAS: 4849-35-8

-

Structure: Ph-SO₂-O-CH₂-CH₂-OH

-

Origin: Reaction of Benzenesulfonic acid (counter-ion) with residual Ethylene Glycol (solvent/reagent) or Ethylene Oxide.

Scientific Rationale: Mechanism of Genotoxicity

To validate this impurity marker, one must understand its reactivity. Unlike the stable benzenesulfonate anion (Besylate), the sulfonate ester possesses a highly labile bond between the alkyl oxygen and the sulfur.

Mechanism of Action: 2-HEBS acts as a direct-acting alkylating agent. The sulfonate group is an excellent leaving group. Upon exposure to DNA, the nucleophilic N7 position of Guanine attacks the electrophilic carbon of the ethyl chain (adjacent to the sulfonate oxygen), leading to DNA alkylation (ethylation). This damage, if unrepaired, causes replication errors (G-C to A-T transitions).

Visualization: Formation and DNA Alkylation Pathway

Figure 1: Mechanism of formation for 2-HEBS and subsequent alkylation of DNA. The high reactivity of the sulfonate ester bond drives the genotoxic potential.

Analytical Protocol: LC-MS/MS Determination

Due to the low Threshold of Toxicological Concern (TTC) defined by ICH M7 (1.5 µ g/day ), analytical methods must achieve limits of quantification (LOQ) in the low ppm range (typically <1-5 ppm relative to the API). UV detection is rarely sufficient due to matrix interference and lack of specificity; therefore, LC-MS/MS is the gold standard.

Reagents and Standards

-

Marker Standard: 2-Hydroxyethyl Benzenesulfonate (>98% purity).

-

Internal Standard (IS): 2-Hydroxyethyl Benzenesulfonate-d4 (Deuterated) is recommended to correct for matrix effects.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate.

Sample Preparation (Direct Injection Method)

Avoid derivatization if possible to prevent artifact formation.

-

Stock Solution: Dissolve 10 mg of 2-HEBS marker in 10 mL ACN (1 mg/mL).

-

Working Standard: Dilute Stock to 100 ng/mL in diluent (50:50 ACN:Water).

-

Sample Preparation:

-

Weigh 50 mg of API (Besylate salt).

-

Dissolve in 1.0 mL of diluent.

-

Add 10 µL of Internal Standard solution.

-

Vortex for 2 mins and Centrifuge at 10,000 rpm for 5 mins to remove insoluble excipients (if drug product).

-

Transfer supernatant to an amber HPLC vial (sulfonate esters are potentially light-sensitive).

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Phenyl phases offer unique selectivity for aromatic sulfonates. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation for positive mode (or use Ammonium Acetate for neutral pH). |

| Mobile Phase B | Acetonitrile | Strong eluent for organic esters. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |

| Gradient | 5% B (0-1 min) -> 95% B (6 min) -> 5% B (6.1-10 min) | Retain polar ester, wash lipophilic API, re-equilibrate. |

| Injection Vol | 2 - 5 µL | Minimize matrix loading. |

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode (ESI+).

-

Note: While sulfonates are anions, the ester is neutral and protonates well as [M+H]+ or forms adducts [M+NH4]+.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-HEBS | 203.0 [M+H]+ | 139.0 (Ph-SO2+) | 15 |

| 2-HEBS | 203.0 [M+H]+ | 77.0 (Phenyl+) | 30 |

| 2-HEBS-d4 (IS) | 207.0 [M+H]+ | 143.0 | 15 |

Method Validation Strategy (ICH Q2)

To ensure the "Marker" effectively validates the safety of the drug, the method must pass the following criteria:

-

Specificity: Inject the API (Besylate salt) without the marker. Ensure no peak appears at the retention time of 2-HEBS. (Crucial: Besylate salts can thermally degrade in the MS source to mimic the impurity; chromatographic separation is mandatory).

-

Sensitivity (LOD/LOQ):

-

LOD: S/N > 3:1 (Target: ~0.1 ppm).

-

LOQ: S/N > 10:1 (Target: ~0.3 ppm).

-

-

Linearity: 50% to 150% of the specification limit (e.g., 0.5 ppm to 5 ppm). Correlation coefficient (R²) > 0.99.[2][3][4]

-

Accuracy (Recovery): Spike the API with the marker at LOQ, 100%, and 150% levels. Recovery must be 80-120%.[4]

-

Solution Stability: Sulfonate esters hydrolyze in water. Assess stability of the marker in the diluent over 24 hours. Recommendation: Use high % organic diluents or analyze immediately.

Visualization: Validation Decision Tree

Figure 2: Step-by-step decision tree for validating the LC-MS/MS method for 2-HEBS.

Control Strategy & Risk Assessment

The presence of the marker in the final product implies a failure in the process control.

-

Avoidance: Replace Ethylene Glycol with non-hydroxyl solvents (e.g., Acetone, DCM) during the salt formation step.

-

Purging: If Ethylene Glycol is mandatory, ensure the salt formation occurs at low temperatures and that the final crystallization efficiently purges the mother liquor containing the ester.

-

Testing: Routine testing is required only if the risk assessment (ICH M7 Option 1) indicates the impurity is likely to form and persist above the TTC.

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2017). [Link]

-

Teasdale, A. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. (2016).[5] [Link]

-

Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Application Note. [Link]

-

PubChem. 2-Hydroxyethyl benzenesulfonate (Compound Summary). National Library of Medicine.[1] [Link]

Sources

- 1. 2-Hydroxyethyl benzenesulfonate | C8H10O4S | CID 249158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous and trace-level quantification of four benzene sulfonate potential genotoxic impurities in doxofylline active pharmaceutical ingredients and tablets using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Methyl Benzene Sulfonate and Ethyl Benzene Sulfonate in Raw Materials of Amlodipine Benzene Sulfonate by HPLC [xn--48sz6kh6ag7kz83b.com]

- 4. mdpi.com [mdpi.com]

- 5. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

Definitive Structural Elucidation of 4-(2-Hydroxyethoxy)benzenesulfonate using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination and purity assessment of small organic molecules. This application note provides a comprehensive technical guide for the characterization of 4-(2-Hydroxyethoxy)benzenesulfonate, a key intermediate in various chemical syntheses. We present a detailed analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shift theory and spin-spin coupling. Furthermore, this guide offers a field-proven, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar chemical entities.

Introduction and Molecular Structure

4-(2-Hydroxyethoxy)benzenesulfonate is a bifunctional molecule containing an aromatic sulfonate moiety and a hydroxyethoxy side chain. The precise characterization of this structure is critical for quality control and for understanding its role in subsequent chemical transformations. The sulfonate group, being strongly electron-withdrawing, and the ether-linked side chain, being electron-donating through resonance, create a distinct electronic environment that is perfectly suited for NMR analysis. This guide will dissect the spectral features to provide a complete structural assignment.

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used for the molecule, which will be referenced throughout this document.

Figure 1: Molecular Structure and Atom Numbering of 4-(2-Hydroxyethoxy)benzenesulfonate.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).

Causality and Expected Spectral Features

-

Aromatic Region (δ 6.5-8.0 ppm): The benzene ring protons are significantly deshielded due to the ring current effect.[1] The substitution pattern creates an AA'BB' system.

-

Electron-Withdrawing Sulfonate Group (-SO₃⁻): This group strongly deshields the ortho protons (H-1, H-4) through its inductive effect, shifting them downfield.[2]

-

Electron-Donating Ether Group (-OR): The oxygen atom donates electron density into the ring via resonance, particularly at the ortho and para positions. This shielding effect shifts the ortho protons (H-2, H-3) upfield relative to the other aromatic protons.[3]

-

Coupling: The ortho protons (e.g., H-1 and H-2) will exhibit a strong coupling (³J ≈ 7-10 Hz), resulting in a doublet. Meta and para couplings are much smaller and often not resolved.[1] This leads to two distinct doublets in the aromatic region.

-

-

Aliphatic Region (δ 3.5-4.5 ppm): The ethoxy chain protons are in a more shielded environment than the aromatic protons.

-

-O-CH₂- (H-5): Protons on a carbon adjacent to an ether oxygen are deshielded and typically appear around δ 3.5-4.5 ppm.[4]

-

-CH₂-OH (H-6): Protons on a carbon adjacent to a hydroxyl group are also deshielded, appearing in a similar region.

-